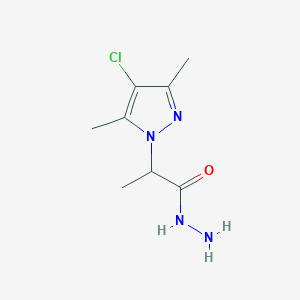

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C8H13ClN4O and a molecular weight of 216.67 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and a propanehydrazide moiety. It is typically found in a solid form and is used in various chemical and biological research applications.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Result of Action

It has been observed that similar compounds have potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was significantly more active than standard drugs .

Preparation Methods

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves several steps. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable hydrazide precursor under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or other suitable purification techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives[][3].

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can be compared with other similar compounds, such as:

2-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid hydrazide: This compound has a similar pyrazole ring structure but differs in the presence of a propionic acid moiety instead of a propanehydrazide group.

4-chloro-3,5-dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole ring with chlorine and methyl substitutions but differ in the functional groups attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 187.67 g/mol

- CAS Number : 956950-98-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In a study assessing various hydrazone derivatives, compounds structurally similar to this compound demonstrated notable antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 64 µg/mL .

Anticancer Potential

The compound's anticancer activity has been investigated through in vitro assays. For instance, derivatives with similar structural motifs displayed cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanisms underlying this activity often involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

The biological mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Antioxidant Properties : Some hydrazone derivatives have shown the ability to scavenge free radicals, contributing to their overall protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of similar compounds:

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIBFSITCDGEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)NN)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.